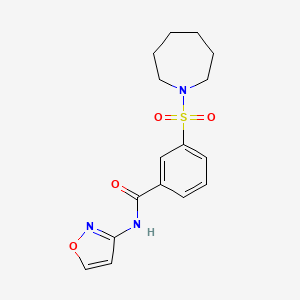

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Description

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic benzamide derivative featuring a sulfonyl-linked azepane ring and a 1,2-oxazol-3-yl substituent. The azepane sulfonyl group may enhance lipophilicity, influencing membrane permeability, while the oxazole ring could modulate electronic properties and target binding .

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-16(17-15-8-11-23-18-15)13-6-5-7-14(12-13)24(21,22)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPVCJGFHFIRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an appropriate amine.

Introduction of the Azepane Group: The azepane ring can be introduced via nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or oxazole rings.

Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide core or the oxazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives exhibit moderate to strong antibacterial effects against various strains of bacteria, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

In addition to antibacterial properties, the compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The oxazole moiety is particularly noted for enhancing these activities through mechanisms such as enzyme inhibition and disruption of cell wall synthesis in bacteria .

Enzyme Inhibition Studies

Research indicates that compounds similar to 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide may act as inhibitors of key enzymes involved in microbial metabolism. Molecular docking studies suggest that this compound can effectively bind to target proteins, potentially leading to the development of new antimicrobial agents.

Organic Light Emitting Diodes (OLEDs)

The unique properties of this compound make it a candidate for applications in organic electronics, particularly in OLED technology. Its structural characteristics may allow for ambipolar charge transport, making it suitable for use as a host material in phosphorescent emitters .

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of the compound demonstrated significant variations in antibacterial efficacy depending on structural modifications. The research utilized standard antibiotic comparisons to assess effectiveness against common bacterial strains. Results indicated that specific modifications enhanced activity by improving binding affinity to bacterial targets.

Case Study: OLED Performance

In experiments assessing the performance of compounds in OLEDs, this compound was incorporated into device architectures. The results showed promising light-emitting properties and stability under operational conditions, suggesting its potential as a viable material for next-generation organic electronics .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares key structural and physicochemical attributes of 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide with analogs from the literature:

*Predicted using MarvinSketch (ChemAxon).

Key Observations:

- Azepane vs. Smaller Rings: The seven-membered azepane in the target compound increases steric bulk compared to six-membered piperazine () or simpler sulfonamides (). This may enhance lipophilicity (higher cLogP) but reduce solubility .

- Oxazole vs.

- Chlorine Substitution: The chloro-substituted analog () has a higher molecular weight and cLogP, which could influence toxicity profiles .

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic compound characterized by a unique molecular structure that includes an azepane ring, a sulfonyl group, and an oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

- IUPAC Name: this compound

- Molecular Formula: C₁₆H₁₉N₃O₄S

- CAS Number: 638135-92-9

- Molecular Weight: 351.4 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of the azepane and oxazole rings may enhance its binding affinity and specificity towards certain proteins involved in critical cellular pathways.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:

- Acid Ceramidase Inhibition: A related compound showed an IC₅₀ value of 340 nM, indicating effective inhibition in cellular assays .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data for this compound is limited, structural analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Study on Structural Analogues

A study examining structurally related compounds reported varying degrees of biological activity based on their functional groups and molecular structures. For example, modifications in the benzamide core significantly influenced the cytotoxicity against cancer cell lines .

| Compound | IC₅₀ (nM) | Activity Type |

|---|---|---|

| Compound A | 340 | Acid Ceramidase Inhibition |

| Compound B | 250 | Antifungal Activity |

| Compound C | 150 | Antibacterial Activity |

Cytotoxicity Assays

In vitro assays on cancer cell lines revealed that compounds with similar structures could induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation. For instance, compounds that enhanced caspase activity were noted to have a stronger pro-apoptotic effect .

Q & A

Q. What methods are recommended for optimizing the synthesis yield of 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide?

Methodological Answer: To optimize synthesis yield, consider the following:

- Controlled Copolymerization : Use radical initiators like ammonium persulfate (APS) in aqueous solutions at 60–70°C, as demonstrated in polycationic dye-fixative syntheses .

- Reagent Ratios : Adjust stoichiometric ratios of the azepane sulfonyl precursor and oxazole-3-amine to minimize side reactions.

- Monitoring : Employ inline FTIR or HPLC to track intermediate formation and reaction completion.

| Parameter | Optimized Condition |

|---|---|

| Initiator | APS (0.5–1.0 mol%) |

| Temperature | 65°C ± 2°C |

| Reaction Time | 6–8 hours |

| Solvent System | DMF/Water (3:1 v/v) |

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and avoid dust inhalation (S22/S24/25 protocols) .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Combine X-ray crystallography (e.g., CCDC data) with DFT-calculated bond angles and torsion angles to resolve ambiguities in NMR/IR assignments .

- Dynamic NMR : Use variable-temperature NMR to study conformational exchange in the azepane ring .

- High-Resolution MS : Confirm molecular ion peaks ([M+H]) and isotopic patterns to rule out impurities .

Q. What experimental strategies can elucidate the reaction mechanisms of sulfonamide-oxazole derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize -labeled intermediates (e.g., -azepane) to track sulfonamide bond formation via -NMR .

- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediates in real-time during sulfonylation .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies for key steps .

Q. How can researchers design experiments to assess the compound’s biological activity?

Methodological Answer:

Q. What computational tools are effective for predicting SAR and binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock the compound into protein targets (e.g., COX-2) using PDB structures .

- QSAR Modeling : Build regression models with descriptors like LogP, polar surface area, and H-bond donors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers .

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid using nephelometry .

- Co-Solvency : Apply the Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) .

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via DSC and van’t Hoff plots .

Q. What strategies can validate the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.